2-(2-Oxo-1,2-dihydropyridin-3-yl)piperidine-1-carbaldehyde
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Overview
Description
2-(2-Oxo-1,2-dihydropyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that features a piperidine ring fused with a dihydropyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-1,2-dihydropyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the acylation of 2-aminopyridines with anhydrides, followed by cyclization and oxidation steps . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-1,2-dihydropyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2-Oxo-1,2-dihydropyridin-3-yl)piperidine-1-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-1,2-dihydropyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. For instance, it may act as an antagonist to certain neurotransmitter receptors, thereby modulating synaptic transmission and neuronal activity . The pathways involved often include inhibition of ionotropic glutamate receptors, which play a crucial role in excitatory neurotransmission.
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid: This compound shares a similar dihydropyridine core but differs in its functional groups.
Perampanel: A noncompetitive AMPA receptor antagonist with a similar pyridin-2-one structure.
Various EZH2 inhibitors: These compounds, such as EPZ-6438 and GSK-343, share a common pyridone core structure.
Uniqueness
2-(2-Oxo-1,2-dihydropyridin-3-yl)piperidine-1-carbaldehyde is unique due to its specific combination of a piperidine ring and a dihydropyridine moiety, which imparts distinct chemical and biological properties. Its ability to modulate neurotransmitter receptors sets it apart from other similar compounds.
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(2-oxo-1H-pyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c14-8-13-7-2-1-5-10(13)9-4-3-6-12-11(9)15/h3-4,6,8,10H,1-2,5,7H2,(H,12,15) |
InChI Key |
ARWDDEKOCPDJPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=CC=CNC2=O)C=O |
Origin of Product |
United States |
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